6-Methylnaphthalen-1-ol
Description
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Structure
2D Structure
Properties
IUPAC Name |
6-methylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCABGIMUFLBRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528856 | |
| Record name | 6-Methylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24894-78-8 | |
| Record name | 6-Methylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methylnaphthalen 1 Ol
The synthesis of 6-Methylnaphthalen-1-ol can be approached through several strategic pathways, primarily involving the construction or functionalization of the naphthalene (B1677914) core. Key methods include the aromatization of tetralone precursors and organometallic cross-coupling reactions.
One prominent method involves the preparation and subsequent aromatization of 6-methyl-1-tetralone (B1582765). thieme-connect.denih.gov This tetralone can be synthesized via Friedel-Crafts acylation of an appropriately substituted aromatic compound. thieme-connect.de The resulting 6-methyl-1-tetralone can then be converted to this compound. This transformation can be achieved through reduction of the ketone to an alcohol, followed by dehydrogenation to form the aromatic naphthalene ring. scielo.brscielo.br
Another significant synthetic route involves the use of organometallic reagents. For instance, a documented synthesis starts from 6-bromo-α-naphthol, which is then reacted with dimethyl zinc(II) in a cross-coupling reaction to yield this compound. This method has been reported with a high yield of 84.0%.
Furthermore, the principles of Friedel-Crafts acylation on methylnaphthalenes can be applied. The acetylation of 2-methylnaphthalene (B46627), for example, is a well-studied reaction that can be directed to produce various isomers, and similar principles can be adapted for the synthesis of hydroxylated derivatives. google.com The Baeyer-Villiger oxidation of a suitable acetylated methylnaphthalene precursor could also theoretically yield the desired naphthol. nycu.edu.tw
The following table summarizes a selection of synthetic precursors for naphthalenol derivatives, illustrating the types of starting materials often employed in these syntheses. rsc.org
| Precursor Compound | Resulting Product Class |
| 6-bromonaphthalen-2-ol | Substituted Naphthalen-2-ols |
| 1-bromonaphthalen-2-ol | Substituted Naphthalen-2-ols |
| 2-naphthaldehyde | Naphthalen-2-ylmethanol |
| 2-naphthol (B1666908) and DCl | 2-naphthol-OD |
Green Chemistry Principles and Sustainable Approaches in 6 Methylnaphthalen 1 Ol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of naphthalenols to reduce the environmental impact of chemical manufacturing. These approaches focus on the use of less hazardous reagents, alternative energy sources, and more efficient catalytic systems. While specific green synthesis protocols for 6-Methylnaphthalen-1-ol are not extensively documented, the strategies employed for closely related naphthalenols provide a clear blueprint for sustainable production.
Key green chemistry strategies applicable to the synthesis of this compound include:
Solvent-Free Synthesis: The elimination of volatile and often toxic organic solvents is a cornerstone of green chemistry. Many syntheses of naphthalenol derivatives can be performed under solvent-free conditions, often with the aid of solid catalysts or by simply grinding the reactants together. ajgreenchem.comorientjchem.orgacs.org For example, the synthesis of various amidoalkyl naphthols has been successfully achieved without solvents, using catalysts like nano-graphene oxide or silica-supported molybdatophosphoric acid. ajgreenchem.comscispace.com These methods offer advantages such as high yields, easy purification, and mild reaction conditions. ajgreenchem.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating and significantly reduced reaction times compared to conventional heating methods. asianpubs.orgunivpancasila.ac.idresearchgate.net The synthesis of amidoalkyl naphthols, for instance, has been efficiently carried out using microwave assistance in the presence of catalysts like anhydrous zinc chloride. asianpubs.org This technique is not only energy-efficient but also often leads to higher yields and cleaner reactions. univpancasila.ac.id
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, thereby reducing energy consumption and avoiding hazardous solvents. researchgate.netacs.orgacs.org For the synthesis of hydroxylated naphthalenes, cytochrome P450 monooxygenases are particularly promising. researchgate.netacs.org These enzymes can catalyze the direct hydroxylation of aromatic compounds. For instance, engineered P450 enzymes have been used for the selective hydroxylation of naphthalene (B1677914). researchgate.net The bioreduction of substituted α-tetralones, a potential precursor to this compound, using organisms like Daucus carota has also been demonstrated to produce the corresponding α-tetralols with high enantiomeric excess. scielo.brscielo.br
Green Catalysts: The development of reusable and non-toxic catalysts is another key area of green chemistry. For naphthol synthesis, a variety of green catalysts have been explored, including nano silica/HIO4, magnetite-supported montmorillonite, and SO3H-carbon. ijnnonline.netrsc.orgarcjournals.org These catalysts are often heterogeneous, allowing for easy separation from the reaction mixture and subsequent reuse, which reduces waste and cost. ajgreenchem.comijnnonline.netrsc.org
The following table details various green catalysts and methods used in the synthesis of naphthalenol derivatives, which could be adapted for the synthesis of this compound.
| Green Approach | Catalyst/Method | Substrates | Product Class | Key Advantages |
| Solvent-Free Grinding | Nano Silica/HIO4 | Aromatic amines, 2-naphthol (B1666908) | 2-Naphthol Azo Dyes | Eco-friendly, high yield, simple procedure. ijnnonline.net |
| Solvent-Free, One-Pot | Nano-graphene oxide | Aldehydes, 2-naphthol, acetamide | 1-Amidoalkyl-2-naphthols | High yields, easy purification, reusable catalyst. ajgreenchem.com |
| Solvent-Free, One-Pot | SO3H-Carbon | β-naphthol, aldehydes, amides | Amidoalkyl naphthols | Recyclable catalyst, short reaction time, economical. arcjournals.org |
| Biocatalysis | Engineered P450BM3 | Naphthalene | Hydroxylated naphthalenes | Selective hydroxylation, H2O2-dependent. researchgate.net |
| Biocatalysis | Daucus carota | Substituted α-tetralones | Homochiral α-tetralols | High enantiomeric excess. scielo.brscielo.br |
| Microwave-Assisted | Anhydrous Zinc Chloride | Aldehydes, 2-naphthol, amides | 1-Amidoalkyl-2-naphthols | Rapid, solvent-free, efficient. asianpubs.org |
By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical production.
Chemical Reactivity and Reaction Mechanisms of 6 Methylnaphthalen 1 Ol
Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Ring
The naphthalene ring system of 6-methylnaphthalen-1-ol is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The hydroxyl group is a strong activating group and, along with the methyl group, directs incoming electrophiles to specific positions on the ring. Typical EAS reactions for this compound include nitration and sulfonation. smolecule.com These reactions proceed through the formation of a carbocation intermediate known as an arenium ion. pressbooks.pub
The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich naphthalene ring on an electrophile, leading to the formation of the arenium ion. pressbooks.pub This is followed by the loss of a proton to restore the aromaticity of the ring. pressbooks.pub The presence of both the hydroxyl and methyl groups influences the regioselectivity of these substitutions.
Common electrophilic aromatic substitution reactions include:
Nitration: This is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com
Sulfonation: This reaction involves treatment with sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄), with HSO₃⁺ acting as the electrophile. masterorganicchemistry.com
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) can be achieved using the respective halogen in the presence of a Lewis acid catalyst.
Oxidation Reactions and Derived Products of this compound
The oxidation of this compound can lead to the formation of various products, primarily quinones. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are used to carry out these transformations. smolecule.com The hydroxyl group can be oxidized to a ketone, and under stronger conditions, the ring can be oxidized. smolecule.com
One significant oxidation product is 6-methyl-1,4-naphthoquinone (B15433). The oxidation of related methyl-substituted naphthalenes has been studied, revealing pathways that can involve either methyl group hydroxylation followed by oxidation to a carboxylic acid or direct ring dioxygenation. nih.gov For instance, the oxidation of 3-ethyl-1,2,4,5,7,8-hexamethoxy-6-methylnaphthalene has been shown to yield 3-ethyl-2-hydroxy-5,7,8-trimethoxy-6-methyl-1,4-naphthoquinone. acs.org
Studies on the oxidation of 1-naphthol (B170400) have shown that the reaction with hydroxyl radicals can lead to the formation of dihydroxynaphthalenes and naphthoquinones. acs.org Theoretical calculations have helped in identifying the most likely sites of radical attack and the resulting transient species. acs.org
Table 1: Oxidation of this compound and Related Compounds
| Starting Material | Oxidizing Agent | Product(s) | Reference(s) |
|---|---|---|---|
| This compound | Potassium permanganate, Chromium trioxide | 6-Methyl-1,4-naphthoquinone and other quinones | smolecule.com |
| 3-Ethyl-1,2,4,5,7,8-hexamethoxy-6-methylnaphthalene | Rapoport conditions | 3-Ethyl-2-hydroxy-5,7,8-trimethoxy-6-methyl-1,4-naphthoquinone | acs.org |
| 1-Naphthol | Hydroxyl radical (•OH) | Dihydroxynaphthalenes, Naphthoquinones | acs.org |
Reduction Reactions Leading to Dihydro Derivatives of this compound
Reduction of this compound typically yields dihydro derivatives. smolecule.com A common method for this transformation is catalytic hydrogenation, which involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process reduces one of the double bonds in the naphthalene ring system.
The reduction of related naphthalenone compounds can also lead to hydroxylated derivatives. For example, 1,2,3,4-tetrahydro-5-methoxy-6-methylnaphthalen-1-one can be reduced to 1,2,3,4-tetrahydro-5-methoxy-6-methylnaphthalen-1-ol. scielo.br
Other Significant Reaction Pathways Involving this compound
This compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions, often of the aldol (B89426) or Mannich type, lead to the formation of larger, more complex molecules. pressbooks.pubyoutube.com For instance, the Betti reaction, a modification of the Mannich condensation, involves the reaction of a naphthol derivative, an aldehyde, and an amine to form aminomethylated naphthols. rsc.org
The condensation of 1-naphthol derivatives with aldehydes can lead to the formation of various heterocyclic structures, such as naphthoxazines. rsc.org These reactions are often catalyzed by acids or bases and can be influenced by reaction conditions such as temperature and solvent. pressbooks.pub
The hydroxyl group of this compound allows it to act as a ligand, forming complexes with various transition metal ions. These complexes have been a subject of interest due to their potential applications in catalysis and materials science. The coordination can occur through the oxygen atom of the hydroxyl group.
Naphthalene-based ligands, including those derived from naphthols, have been shown to form complexes with a wide range of metal ions, including those from the first-row transition series (e.g., Mn(II/III), Fe(III), Co(II), Ni(II), Cu(II), Zn(II)) and second and third-row transition metals (e.g., Y(III), Ru(II/III), Ag(I), Cd(II)). nih.gov The geometry of these complexes can vary, with common coordination numbers being 4, 5, and 6, leading to tetrahedral, square pyramidal, or octahedral structures. nih.gov The formation of these complexes can be confirmed using various spectroscopic techniques, including UV-Vis and FT-IR spectroscopy. researchgate.net
Zirconium(IV) complexes with Schiff base ligands derived from naphthalen-2-ol have shown potential biological activity. mdpi.com Similarly, molybdenum(II) complexes with ligands containing a naphthalene moiety have been investigated. mdpi.com
Mechanistic Studies of this compound Transformations
Mechanistic studies of reactions involving naphthols provide insight into their reactivity. For example, the dearomatization of 1-naphthol can be promoted by Lewis acids, which shift the keto-enol equilibrium towards the keto form. rug.nl This dearomatized intermediate can then be trapped by various nucleophiles. rug.nl
Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the reaction mechanisms of naphthols. For instance, DFT calculations have been used to investigate the oxidation of 1-naphthol by hydroxyl radicals, identifying the most favorable reaction sites and the nature of the transient species formed. acs.org These computational approaches complement experimental findings and provide a deeper understanding of the factors controlling the reactivity and selectivity of these reactions.
Radical Mechanism Pathways
The reactivity of methyl-substituted naphthols, including this compound, can proceed through radical mechanism pathways, particularly during oxidation reactions. The presence of the electron-donating methyl and hydroxyl groups on the naphthalene ring system influences the formation and stability of radical intermediates.
Research into the oxidation of related compounds, such as 2-methyl-1-naphthol, shows that reaction pathways can lead to the oxidative coupling of intermediate radicals. academie-sciences.fr In biological systems, enzymes with relaxed substrate specificity can initiate the metabolism of methyl-substituted naphthalenes through pathways involving radical intermediates, such as methyl group monoxygenation or ring dioxygenation. researchgate.net The position of the methyl group can direct the initial site of reaction. researchgate.net For instance, in congeners with methyl groups on different rings, the initial reaction is often the hydroxylation of a methyl group, which is then converted to a carboxyl group. researchgate.net When two methyl groups are on the same ring, aryl dioxygenation of the unsubstituted ring is favored. researchgate.net
Furthermore, naphthol derivatives exhibit antioxidant activity by scavenging free radicals. This capability is directly linked to the hydrogen-donating ability of the hydroxyl group, which can stabilize a radical species through the resonance of the aromatic system. The formation of a phenoxyl radical is a key step in these antioxidant mechanisms.
Nucleophilic Addition Mechanisms
While aromatic phenols are not typically susceptible to direct nucleophilic addition, their non-aromatic keto tautomers are. Nucleophilic addition to the this compound system occurs via its keto tautomer, 6-methylnaphthalen-1(4H)-one. The reaction proceeds through a nucleophilic attack on the electrophilic carbonyl carbon of this keto intermediate. libretexts.org
The general mechanism involves two main steps:
Nucleophilic Attack : A nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. During this step, the hybridization of the carbon atom changes from sp² to sp³. libretexts.org
Protonation : The negatively charged alkoxide ion is then protonated, typically by the addition of a weak acid, to yield the final alcohol product. libretexts.org
This mechanism is fundamental to reactions involving various nucleophiles, such as Grignard reagents, hydrides (from NaBH₄ or LiAlH₄), and amines. youtube.com The reactivity of the carbonyl group is enhanced by electron-withdrawing groups and diminished by electron-donating groups. masterorganicchemistry.com The addition can be reversible or irreversible depending on the basicity of the attacking nucleophile compared to the resulting alkoxide. masterorganicchemistry.com For example, additions of strong nucleophiles like Grignard reagents or hydrides are generally irreversible. masterorganicchemistry.com
Tautomeric Equilibria in Naphthol Systems
Naphthols, including this compound, exist in a tautomeric equilibrium between the aromatic phenol (B47542) (enol) form and a non-aromatic ketone (keto) form. For 1-naphthols, the primary keto tautomer is a naphthalenone. Under normal conditions, the equilibrium heavily favors the aromatic enol form due to its inherent stability.
However, this equilibrium can be shifted toward the keto form. Studies have shown that Lewis acids can stabilize the naphthalenone tautomer by complexing with the carbonyl oxygen. nih.gov This dearomatization strategy effectively inverts the electronic properties of the ring, transforming the naphthol into an α,β-unsaturated ketone, which can then be trapped by nucleophiles. nih.gov
The choice of Lewis acid and solvent significantly impacts the position of the equilibrium. For example, experiments with 1-naphthol have demonstrated that strong Lewis acids like aluminum chloride (AlCl₃) in a non-coordinating solvent like dichloromethane (B109758) (DCM) can shift the equilibrium completely to the keto form. rug.nl
Table 1: Effect of Lewis Acid and Solvent on 1-Naphthol Tautomeric Equilibrium
| Lewis Acid | Solvent | Equivalents of Lewis Acid | Enol Form (%) | Keto Form (%) | Reference |
|---|---|---|---|---|---|
| B(C₆F₅)₃ | Toluene | 1 | 25 | 75 | rug.nl |
| B(C₆F₅)₃ | Dichloromethane (DCM) | 1 | 50 | 50 | rug.nl |
| AlCl₃ | Dichloromethane (DCM) | 1 | 0 | 100 | rug.nl |
This table illustrates the shift in equilibrium for the parent compound, 1-naphthol, as reported in scientific literature. The data shows the percentage of the enol (1-naphthol) versus the keto (naphthalenone) form under different conditions.
In polar, coordinating solvents such as THF or acetone, only the enol form is typically present, as the solvent molecules can interfere with the Lewis acid's ability to coordinate to the carbonyl group. nih.govrug.nl The ability to manipulate this tautomeric equilibrium is a powerful tool in organic synthesis, allowing for functionalization of the naphthalene core via nucleophilic addition to the otherwise inaccessible keto form. nih.gov
Advanced Spectroscopic Characterization of 6 Methylnaphthalen 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 6-methylnaphthalen-1-ol and its derivatives, NMR is indispensable for confirming their synthesis and elucidating their precise molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation
Proton NMR (¹H NMR) is a fundamental technique used to determine the number and type of hydrogen atoms in a molecule. In this compound, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The methyl group protons, being attached to the aromatic ring, will also show a characteristic chemical shift.
The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet. Its position is sensitive to solvent, concentration, and temperature. The integration of the peaks in the ¹H NMR spectrum provides the ratio of the number of protons of each type. Furthermore, spin-spin coupling between adjacent non-equivalent protons gives rise to splitting patterns (e.g., doublets, triplets, multiplets), which reveal the connectivity of the atoms. For instance, the coupling constants (J values) between aromatic protons can help to determine their relative positions on the naphthalene ring.
In substituted naphthalenes, the pattern of the aromatic signals can become more complex. However, detailed analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of each proton in the molecule. For example, in a study of hydroxy-substituted naphthalenes, ¹H NMR spectra in different acidic media were used to determine the sites of protonation. researchgate.net
Table 1: Representative ¹H NMR Data for Naphthalene Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|
| 6-Fluoronaphthalen-1-ol | CDCl₃ | 7.92 (dd, J = 11.5, 8.2 Hz, 1H), 7.51 (dd, J = 11.0, 7.9 Hz, 1H), 7.37 – 7.21 (m, 2H), 6.78 (d, J = 7.3 Hz, 1H), 5.31 (br, 1H) | rsc.org |
| 5-Chloronaphthalen-1-ol | CDCl₃ | 7.47 – 7.33 (m, 2H), 6.88 (d, J = 7.5 Hz, 1H), 5.35 (br, 1H) | rsc.org |
| 1,2,3,4-tetrahydro-5-methoxy-6-methylnaphthalen-1-ol | CDCl₃ | 1.71-2.06 (m, 4H), 2.26 (s, 3H), 2.58-2.68 (m, 1H), 2.80-2.90 (m, 1H), 3.70 (s, 3H), 4.72-4.75 (m, 1H), 7.03 (dd, J 7.8 and 0.6 Hz, 1H), 7.11 (d, J 7.8 Hz, 1H) | scielo.br |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are spread over a much wider range (typically 0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals. oregonstate.edu
The aromatic carbons of the naphthalene ring typically resonate in the region of 110-150 ppm. The carbon bearing the hydroxyl group (C-1) is shifted downfield due to the electronegativity of the oxygen atom, while the carbon of the methyl group (C-6) appears in the upfield region, characteristic of alkyl carbons. Quaternary carbons (those not bonded to any hydrogen atoms) usually show weaker signals. libretexts.org
Proton-decoupled ¹³C NMR spectra are most common, where each carbon signal appears as a singlet. libretexts.org This simplifies the spectrum and avoids complex splitting patterns from C-H coupling. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, making this technique excellent for identifying isomers and characterizing the carbon framework of substituted naphthalenes. researchgate.netpg.edu.pl
Table 2: Representative ¹³C NMR Data for Naphthalene Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 6-Fluoronaphthalen-1-ol | CDCl₃ | 160.6 (d, J = 245.1 Hz), 151.1 (d, J = 5.4 Hz), 131.9 (s), 130.2 (d, J = 8.8 Hz), 125.3 (d, J = 8.9 Hz), 125.1 (d, J = 2.5 Hz), 120.7 (s), 116.9 (d, J = 25.5 Hz), 109.5 (s), 105.7 (d, J = 22.3 Hz) | rsc.org |
| 5-Chloronaphthalen-1-ol | CDCl₃ | 151.8, 132.4, 132.1, 127.1, 127.0, 125.9, 125.1, 121.1, 117.4, 109.7 | rsc.org |
| 1,2,3,4-tetrahydro-5-methoxy-6-methylnaphthalen-1-ol | CDCl₃ | 16.0, 18.3, 23.4, 31.9, 59.4, 68.0, 124.3, 128.8, 129.9, 130.5, 138.2, 156.0 | scielo.br |
Advanced NMR Techniques (e.g., COSY, HMQC) for Complex Structure Assignment
For more complex derivatives of this compound, or when ¹H and ¹³C NMR spectra are difficult to interpret fully, advanced 2D NMR techniques are employed. pg.edu.pl These methods provide correlations between different nuclei, aiding in the definitive assignment of all signals. wiley.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, helping to trace out the proton connectivity within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that show one-bond correlations between protons and the carbons to which they are directly attached. Each cross-peak links a proton signal to its corresponding carbon signal, providing a powerful tool for assigning both ¹H and ¹³C spectra simultaneously.
These advanced techniques are invaluable for the structural elucidation of novel or complex naphthalene derivatives, ensuring accurate and complete characterization. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups. utdallas.edu In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the hydroxyl (-OH) group, the aromatic C-H bonds, the C-C bonds of the naphthalene ring, and the C-H bonds of the methyl group.
O-H Stretching: A broad and strong absorption band typically appears in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on the aromatic ring.
C-C Stretching (Aromatic): The stretching vibrations of the carbon-carbon bonds within the naphthalene ring give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds result in signals in the fingerprint region (below 1500 cm⁻¹). The pattern of the out-of-plane bending bands in the 650-900 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic ring.
C-O Stretching: The stretching vibration of the C-O bond of the phenol (B47542) group typically appears in the region of 1260-1000 cm⁻¹.
Studies on naphthalene and its derivatives have shown that the positions of these bands can be influenced by substitution patterns and intermolecular interactions. researchgate.netnasa.gov
Table 3: Characteristic FT-IR Absorption Bands for Naphthalene Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | Stretching | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretching | >3000 | Sharp, Medium |
| Aromatic C=C | Stretching | 1400-1600 | Medium to Weak |
| C-O (Phenolic) | Stretching | 1000-1260 | Strong |
| Aromatic C-H | Out-of-plane Bending | 650-900 | Strong to Medium |
Raman Spectroscopy Applications for Vibrational Analysis
Raman spectroscopy is a complementary technique to FT-IR spectroscopy. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetric vibrations often produce strong Raman signals, whereas they may be weak or absent in the FT-IR spectrum.
For this compound, Raman spectroscopy can provide valuable information about the vibrations of the naphthalene ring system. The C-C stretching modes of the aromatic rings are typically strong in the Raman spectrum. The symmetric stretching of the methyl group would also be expected to give a characteristic Raman signal.
In recent years, Raman spectroscopy has been used in conjunction with computational methods to study the vibrational properties of naphthalene derivatives. scispace.comcdnsciencepub.com Such studies can aid in the detailed assignment of vibrational modes and provide insights into the molecular structure and intermolecular interactions. nih.gov For instance, the analysis of low-frequency Raman spectra has been shown to be useful in evaluating the dynamic disorder in organic semiconductors based on naphthalene diimides. nih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides significant insights into the electronic structure of this compound and its derivatives. These techniques probe the transitions between different electronic energy levels within a molecule upon absorption or emission of electromagnetic radiation, typically in the ultraviolet (UV) and visible regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions in molecules. shu.ac.uk When an organic molecule like this compound absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk
For aromatic compounds such as naphthalene derivatives, the most significant electronic transitions are π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. The naphthalene ring system, with its conjugated π-electron system, is the primary chromophore. The hydroxyl (-OH) and methyl (-CH₃) substituents on the naphthalene ring can influence the energy of these transitions, causing shifts in the absorption maxima (λ_max). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts.
The absorption of UV radiation in organic molecules is generally restricted to specific functional groups (chromophores) that possess valence electrons of low excitation energy. shu.ac.uk The π → π* transitions in naphthalene derivatives are typically intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the hydroxyl group's oxygen atom, are less intense and can sometimes be obscured by the stronger π → π* bands. The electronic spectrum of a naphthalene derivative, [(E)-1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol] (NIMO), for instance, shows specific electronic transitions that can be analyzed using theoretical models like Density Functional Theory (DFT) to understand the frontier molecular orbitals (FMOs) involved. researchgate.net
The electronic transitions for a typical naphthalene derivative are summarized in the table below. The exact λ_max values for this compound would require experimental measurement, but the expected transitions are based on the known behavior of similar aromatic compounds.
| Transition Type | Involved Orbitals | Typical Wavelength Region | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital | 200 - 400 nm | 1,000 - 10,000 |
| n → π | Promotion of an electron from a non-bonding (n) orbital to a π antibonding orbital | > 300 nm | 10 - 100 |
Table 1: General Electronic Transitions for Naphthalene Derivatives.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the UV-Vis spectra of molecules like this compound. faccts.de These calculations can help assign the observed absorption bands to specific electronic transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). faccts.de
Fluorescence and Luminescence Studies of this compound
Fluorescence and luminescence are emission processes that occur when a molecule in an excited electronic state returns to the ground state by releasing a photon. These phenomena provide valuable information about the excited state properties of this compound and its derivatives.
Fluorescence is the emission of light from a singlet excited state, a process that is typically rapid. Naphthalene and its derivatives are well-known for their fluorescent properties. The emission spectrum is generally a mirror image of the absorption spectrum's lowest energy band. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed.
Luminescence studies on derivatives of this compound, particularly in the context of metal complexes, have been a subject of research. For example, iron(III) complexes incorporating naphthol derivatives have been shown to exhibit luminescence. acs.orgnih.gov In one study, an iron(III) complex (complex 6) demonstrated prompt ligand-to-metal charge transfer (LMCT) luminescence peaking at 725 nm upon excitation. acs.orgnih.gov Such studies are crucial for developing new materials for applications in photocatalysis and solar energy conversion. nih.gov
The fluorescence properties of polymers incorporating naphthalene units have also been investigated. Poly(azomethine-naphthalene)s, for example, exhibit fluorescence, and their emission characteristics can be tuned by altering the chemical structure. researchgate.net A polynaphthol derivative was reported to show bicolored fluorescent light emission, with quantum yields depending on the excitation wavelength. researchgate.net
The table below summarizes key fluorescence parameters that can be studied for this compound and its derivatives.
| Parameter | Description | Significance |
| Excitation Wavelength (λ_ex) | The wavelength of light used to promote the molecule to an excited state. | Corresponds to an absorption maximum in the UV-Vis spectrum. |
| Emission Wavelength (λ_em) | The wavelength of light emitted as the molecule returns to the ground state. | Characterizes the energy gap between the excited and ground states. |
| Fluorescence Quantum Yield (Φ_f) | The ratio of the number of photons emitted to the number of photons absorbed. | Measures the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ_f) | The average time the molecule spends in the excited state before emitting a photon. | Provides information on the rates of radiative and non-radiative decay processes. |
Table 2: Key Parameters in Fluorescence Spectroscopy.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, MS provides the exact mass of the molecule and a characteristic fragmentation pattern that serves as a molecular fingerprint. nih.gov
The molecular formula of this compound is C₁₁H₁₀O, which corresponds to a molecular weight of approximately 158.20 g/mol . nih.gov High-resolution mass spectrometry can determine the exact mass to be 158.073164938 Da, confirming its elemental composition. nih.gov
In a typical electron ionization (EI) mass spectrometer, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the stable aromatic system, the molecular ion peak is expected to be prominent. libretexts.org
The molecular ion then undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides structural information. For this compound, fragmentation is expected to occur via pathways characteristic of aromatic alcohols (phenols) and methylated aromatic compounds.
Expected Fragmentation Pathways:
Loss of a hydrogen atom: The molecular ion can lose a hydrogen atom to form a stable [M-1]⁺ ion.
Loss of carbon monoxide (CO): Phenolic compounds often undergo rearrangement and lose a neutral CO molecule, resulting in an [M-28]⁺ peak.
Loss of a methyl radical (•CH₃): Cleavage of the methyl group would lead to an [M-15]⁺ fragment.
Loss of a formyl radical (•CHO): A common fragmentation for phenols involves the loss of a CHO group, giving an [M-29]⁺ peak.
The table below outlines the expected major fragments for this compound in an EI-MS spectrum.
| m/z Value | Ion Structure/Formula | Description |
| 158 | [C₁₁H₁₀O]⁺• | Molecular Ion (M⁺•) |
| 157 | [C₁₁H₉O]⁺ | Loss of a Hydrogen atom ([M-H]⁺) |
| 143 | [C₁₀H₇O]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 130 | [C₁₀H₁₀]⁺• | Loss of carbon monoxide ([M-CO]⁺•) |
| 129 | [C₁₀H₉]⁺ | Loss of a formyl radical ([M-CHO]⁺) |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound.
X-ray Crystallography for Solid-State Structure Determination of this compound Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While obtaining a single crystal of this compound itself might be challenging, the technique is extensively applied to its derivatives and, particularly, its metal complexes to elucidate their solid-state structures. mdpi.comnih.gov
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. mdpi.com
For complexes of this compound, X-ray crystallography can reveal:
The coordination geometry around the metal center.
The mode of binding of the this compound ligand to the metal.
The presence and nature of intermolecular forces, such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal structure. mdpi.com
For instance, studies on related naphthalene-based Schiff base complexes of copper(II) have shown that the ligands coordinate to the metal center, resulting in specific geometries like a distorted square planar arrangement. bohrium.com Similarly, the crystal structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol revealed the importance of both intra- and intermolecular hydrogen bonds in defining the molecular conformation and crystal packing. mdpi.com Such interactions would also be expected to play a significant role in the crystal structures of this compound complexes.
The crystallographic data obtained for a hypothetical complex of this compound would be presented in a standardized format, as shown in the table below.
| Parameter | Description | Example Data (Hypothetical) |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° |
| Z | The number of formula units per unit cell. | 4 |
| Bond Lengths | The distances between bonded atoms (e.g., Metal-Oxygen). | M-O = 1.95 Å |
| Bond Angles | The angles between three bonded atoms (e.g., O-M-O). | O-M-O = 90.5° |
Table 4: Representative X-ray Crystallographic Data for a Molecular Complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study chemical species that have unpaired electrons. This makes it an ideal tool for characterizing paramagnetic derivatives of this compound, such as its radical species or its complexes with paramagnetic metal ions (e.g., Cu(II), Fe(III)). bohrium.com
The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it detects the transitions of unpaired electron spins in a magnetic field rather than atomic nuclei. An EPR spectrum is typically plotted as the first derivative of the absorption versus the magnetic field strength. researchgate.net
EPR studies on paramagnetic derivatives of this compound can provide detailed information about:
The presence and concentration of paramagnetic species.
The electronic environment of the unpaired electron. This is revealed by the g-factor, which is a characteristic property of the paramagnetic center.
Hyperfine interactions: The coupling of the electron spin with the magnetic nuclei of nearby atoms (e.g., ¹H, ¹⁴N, or a metal nucleus) leads to the splitting of the EPR signal. This hyperfine splitting provides information about the identity and number of interacting nuclei, helping to map the delocalization of the unpaired electron over the molecule.
For example, EPR spectroscopy has been used to confirm the paramagnetic nature of Cu(II) complexes derived from naphthalene-based Schiff bases. bohrium.com In another study, EPR was used to confirm the scavenging of superoxide (B77818) and hydroxyl radicals by a bis-naphthol derivative, demonstrating its antioxidant activity. vulcanchem.com If this compound were to form a stable radical or be incorporated into a paramagnetic metal complex, EPR would be essential for its characterization.
Key parameters obtained from an EPR spectrum are summarized in the following table.
| EPR Parameter | Description | Information Provided |
| g-factor | A dimensionless constant that characterizes the magnetic moment of the unpaired electron in its local environment. | Helps identify the paramagnetic species and provides insight into its electronic structure (e.g., orbital contribution to the magnetic moment). |
| Hyperfine Coupling Constant (A) | Measures the strength of the interaction between the unpaired electron and a magnetic nucleus. | Reveals the identity of the coupled nucleus and the extent of electron spin delocalization onto that atom. |
| Linewidth | The width of the EPR signal. | Influenced by relaxation processes and unresolved hyperfine couplings, providing information on molecular dynamics. |
Table 5: Key Parameters in EPR Spectroscopy.
Computational Chemistry Investigations of 6 Methylnaphthalen 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net For 6-Methylnaphthalen-1-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), provide fundamental insights into its molecular properties. nih.govresearchgate.netresearchgate.net
Geometry Optimization and Electronic Structure Analysis
The initial step in computational analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a stable structure on the potential energy surface. For this compound, this would involve confirming the planarity of the naphthalene (B1677914) ring system and determining the preferred orientations of the hydroxyl (-OH) and methyl (-CH₃) groups. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated. researchgate.netresearchgate.net DFT calculations for related naphthalene derivatives have confirmed the stability of such aromatic systems. unifi.it
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.govresearchgate.net
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netdergipark.org.tr These calculations predict the ¹H and ¹³C NMR spectra, helping to assign specific signals to each nucleus in the molecule and understand the electronic environment surrounding them. researchgate.netdergipark.org.tr
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net This analysis identifies the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving π→π* transitions within the aromatic naphthalene core.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. researchgate.netresearchgate.net This allows for the identification of characteristic vibrational modes, such as the O-H stretching of the hydroxyl group and the C-H and C=C vibrations of the aromatic ring and methyl group.
Below is an interactive table representing the type of data generated from DFT-based spectroscopic predictions for this compound.
| Spectroscopy Type | Predicted Parameter | Structural Information Gained |
| ¹H NMR | Chemical Shift (δ, ppm) | Electronic environment of each hydrogen atom. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Electronic environment of each carbon atom. |
| UV-Vis | λmax (nm) | Electronic transitions, conjugation within the molecule. |
| IR | Wavenumber (cm⁻¹) | Presence of functional groups (e.g., -OH, -CH₃). |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netrsc.org For this compound, FMO analysis helps predict its behavior in electrophilic and nucleophilic reactions. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. wolfram.com It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and are likely targets for electrophiles. researchgate.net Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the oxygen atom of the hydroxyl group as a region of high negative potential, making it a primary site for electrophilic attack and hydrogen bonding. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. rsc.orgnih.gov These indices provide a quantitative basis for the molecule's stability and reactivity. researchgate.netrsc.org
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |
These descriptors, derived from the principles of conceptual DFT, help in comparing the reactivity of this compound with other related compounds. rsc.orgnih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is used to study charge delocalization, hyperconjugative interactions, and the transfer of charge within the molecule. researchgate.netq-chem.com It provides a detailed picture of the bonding by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. researchgate.net For this compound, NBO analysis can quantify the delocalization of the oxygen's lone pairs into the naphthalene ring's π* anti-bonding orbitals. This interaction, denoted as n(O) → π*(C-C), stabilizes the molecule and influences its electronic properties and reactivity. researchgate.net The analysis also provides natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. q-chem.com
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of its dynamic behavior can be thoroughly inferred from computational studies on analogous compounds like other naphthols, aromatic alcohols, and substituted naphthalenes. These simulations are crucial for understanding how this compound behaves in different environments, such as in solution or in biological systems.
Molecular dynamics simulations follow the Newtonian laws of motion for a system of interacting atoms and molecules, allowing for the exploration of the potential energy surface over time. This methodology can reveal the most stable conformations of a molecule and the energetic barriers between them. Furthermore, MD simulations provide a detailed picture of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are fundamental to the chemical and biological activity of aromatic compounds.
Conformational Analysis
The primary source of conformational isomerism in this compound is the orientation of the hydroxyl (-OH) group relative to the naphthalene core. The rotation around the C1-O bond gives rise to different rotamers. Due to the fused ring system, the naphthalene core itself is largely planar and rigid.
Computational studies on similar naphthol derivatives indicate that the orientation of the hydroxyl proton can lead to distinct, stable conformers. nih.gov For 1-naphthol (B170400) derivatives, two principal planar conformers are often considered: one where the O-H bond is directed towards the C8 position (syn-periplanar) and another where it is directed away from the ring system (anti-periplanar). The relative energies of these conformers are influenced by steric and electronic effects. In the case of this compound, the methyl group at the 6-position is distant from the hydroxyl group at the 1-position and is therefore not expected to exert a significant direct steric influence on the hydroxyl group's orientation.
The potential energy surface for the rotation of the hydroxyl group in naphthols is characterized by energy minima corresponding to stable conformers and energy maxima representing the transition states between them. The energy barriers for these rotations are typically low, suggesting that at room temperature, the molecule can easily interconvert between different conformations.
| Conformational Feature | Description | Expected Relative Stability |
| Hydroxyl Group Rotation | Rotation of the O-H bond around the C1-O axis. | The energy difference between syn and anti-periplanar conformers in unsubstituted 1-naphthol is small. A similar trend is expected for this compound. |
| Naphthalene Core | The fused bicyclic aromatic ring system. | The naphthalene core is inherently planar and rigid, with limited flexibility. |
Intermolecular Interactions
The functional groups of this compound—the hydroxyl group and the aromatic naphthalene system—dictate the types of intermolecular interactions it can form. MD simulations are particularly adept at characterizing these interactions in a condensed phase.
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In a protic solvent like water or in the presence of other hydrogen-bonding species, this compound will primarily interact through hydrogen bonds. Computational studies on aromatic alcohols and naphthols have extensively characterized these interactions. acs.orggoettingen-research-online.deaip.org The strength of a hydrogen bond is dependent on the geometry and the electronic properties of the participating molecules.
π-π Stacking: The extended aromatic system of the naphthalene rings facilitates π-π stacking interactions with other aromatic molecules. These non-covalent interactions are crucial for the organization of aromatic molecules in the solid state and in biological contexts, such as intercalation with DNA or binding to aromatic residues in proteins. The interaction energy of π-π stacking is sensitive to the relative orientation of the aromatic rings, with offset-stacked and T-shaped arrangements often being more favorable than a perfectly face-to-face "sandwich" configuration. encyclopedia.pub The presence of the methyl group can introduce some steric hindrance, potentially influencing the preferred stacking geometry. vulcanchem.com
| Interaction Type | Description | Typical Interaction Energy (kcal/mol) |
| Hydrogen Bonding (O-H···O) | Interaction between the hydroxyl group of this compound and an oxygen atom of another molecule (e.g., water, another alcohol). | -3 to -7 |
| π-π Stacking | Non-covalent interaction between the aromatic naphthalene rings of two molecules. | -1 to -5 |
Note: The interaction energies are approximate values based on computational studies of similar aromatic systems and can vary depending on the specific chemical environment and orientation. encyclopedia.pubresearchgate.net
Biological Activities and Mechanistic Insights of 6 Methylnaphthalen 1 Ol and Its Derivatives
Antimicrobial Properties
Naphthalene (B1677914) derivatives are recognized for their potential as antimicrobial agents, with their efficacy often influenced by the nature and position of chemical substituents on the naphthalene ring.
The antibacterial potential of compounds derived from a 6-methylnaphthalene framework has been observed. For instance, two complex naphthalene derivatives isolated from the endophytic fungus Phomopsis fukushii, namely 1-(3-hydroxy-1-(hydroxymethyl)-2-methoxy-6-methylnaphthalen-7-yl) propan-2-one and 1-(3-hydroxy-1-(hydroxymethyl)-6-methylnaphthalen-7-yl)propan-2-one, have demonstrated weak antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The inhibition zones for these compounds were measured at 10.2 ± 1.8 mm and 11.3 ± 2.0 mm, respectively. researchgate.net
The mechanism of action for naphthalene-based compounds can vary. Some antibacterial drugs function by mechanically disrupting the integrity of the bacterial cell membrane, while others inhibit essential processes such as DNA synthesis or the function of metabolic pathways. jmchemsci.com For example, certain derivatives of 1,6-diphenylnaphthalene have been shown to target the FtsZ protein, which is critical for bacterial cell division, leading to activity against bacteria like S. aureus. nih.gov The addition of functional groups, such as methyl, methoxy (B1213986), and chloro substituents, to a naphthol ring has been noted to significantly enhance antimicrobial activity in some derivatives. ijpsjournal.com
Table 1: Antibacterial Activity of 6-Methylnaphthalene Derivatives
| Compound Name | Target Organism | Observed Activity |
|---|---|---|
| 1-(3-hydroxy-1-(hydroxymethyl)-2-methoxy-6-methylnaphthalen-7-yl) propan-2-one | Methicillin-resistant Staphylococcus aureus (MRSA) | Weak inhibition (10.2 ± 1.8 mm zone) researchgate.net |
Derivatives of 6-methylnaphthalene have also been investigated for their antifungal properties. A notable example is Hibiscuslide C (1-formyl-2,8-dihydroxy-7-methoxy-6-methylnaphthalene), a phytochemical that has shown activity against several fungal pathogens. encyclopedia.pub Its mechanism of action against Candida albicans is believed to involve the disruption of the cell membrane. encyclopedia.pub
Table 2: Antifungal Activity of a 6-Methylnaphthalene Derivative
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hibiscuslide C | Candida albicans | 5 µg/mL encyclopedia.pub |
| Candida parapsilosis | 5–10 µg/mL encyclopedia.pub | |
| Trichosporon beigelii | 10 µg/mL encyclopedia.pub |
Antioxidant Potential and Free Radical Scavenging Activity
The antioxidant properties of naphthol derivatives are influenced by the substitution pattern on the naphthalene ring. Early research indicated that the introduction of methyl groups into α- and β-naphthols can increase their oxidation-inhibiting properties. dtic.mil The position of this methyl group has a significant effect, with studies from 1968 highlighting that 4-methyl-1-naphthol (B89092) and 6-methyl-2-naphthol possess strong oxidation inhibiting properties when evaluated by their effect on the induction period of paraffin (B1166041) oxidation. dtic.mil
More recent studies on 1-naphthol (B170400) and 2-naphthol (B1666908) have further explored the mechanisms of their antioxidant activity, focusing on their ability to scavenge stable free radicals like the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical. jst.go.jp The radical scavenging capacity is dependent on the position of the hydroxyl group and whether it is conjugated, such as in sulfate (B86663) metabolites. For instance, the sulfation of 1-naphthol reduces its radical scavenging activity, whereas the sulfated form of 2-naphthol retains a comparable level of activity to its parent compound. jst.go.jp This suggests that while naphthols can act as antioxidants, their efficacy is highly dependent on their specific molecular structure.
Cytotoxic and Anticancer Effects
The naphthalene scaffold is a key component in various compounds investigated for their effects on cancer cells.
Derivatives of naphthalene have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including the MCF-7 breast adenocarcinoma cell line. pharmascholars.comresearchgate.net For example, a series of naphthalene-based symmetrical diselenides were assessed for their in vitro cytotoxicity. pharmascholars.com These studies aim to identify compounds that are selectively toxic to cancer cells while having less effect on normal cells. Some of these diselenide compounds exhibited therapeutic indices up to eleven-fold higher than the standard chemotherapy drug 5-fluorouracil, indicating a potential for selective anticancer action. pharmascholars.com
A primary mechanism through which cytotoxic compounds exert their effects is the induction of apoptosis, or programmed cell death. ugm.ac.id Research on various naphthalene derivatives and their metal complexes has shown that they can trigger apoptosis in cancer cells. ugm.ac.idsemanticscholar.org The process of apoptosis is a key target in cancer therapy, and compounds that can initiate this cellular cascade are of significant interest. For instance, certain metal complexes of Schiff bases have been shown to induce cell death in MCF-7 cells, suggesting that their unique structures allow them to interfere with biological processes essential for cancer cell growth and survival. ugm.ac.id
Anti-inflammatory Activity
While direct experimental studies on the anti-inflammatory properties of 6-Methylnaphthalen-1-ol are not extensively documented in publicly available literature, significant research into structurally similar 1-naphthol derivatives underscores the potential of this chemical scaffold. The anti-inflammatory activity of naphthol compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Research into a series of 1-naphthol derivatives has demonstrated preferential inhibition of COX-2 over COX-1. nih.gov Docking experiments have provided mechanistic insights, suggesting that the hydroxyl group at the C-1 position of the naphthalene ring is crucial for activity. nih.gov This hydroxyl group appears to enhance anti-inflammatory effects by forming a hydrogen bond with the Val 523 residue within the COX-2 active site. nih.gov When this C-1 hydroxyl group is replaced by a methoxy group, the inhibitory activity is lost, highlighting its importance for the compound's interaction with the enzyme. nih.gov
Furthermore, specific derivatives have shown potent activity in various models. The compound 2-benzyl-1-naphthol, known as DuP 654, is a powerful 5-lipoxygenase inhibitor and has been evaluated as a topical anti-inflammatory agent. nrct.go.thnih.gov It also inhibits the release of interleukin-1 from human monocytes stimulated by lipopolysaccharides. nih.gov Hybrid molecules incorporating the naphthalene nucleus, such as certain naphthalene–nicotinonitrile and naphtho-triazole derivatives, have also exhibited superior anti-inflammatory activity and COX-2 selectivity, in some cases exceeding that of the reference drug Celecoxib. rsc.orgmdpi.com These findings collectively suggest that the 1-naphthol framework, shared by this compound, is a promising pharmacophore for the development of novel anti-inflammatory agents.
Antidiabetic Potential (e.g., α-Amylase and α-glucosidase inhibition)
A key therapeutic strategy for managing type 2 diabetes involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. ijpcbs.comijpcbs.com These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. ijpcbs.comijpcbs.com Their inhibition slows carbohydrate digestion, leading to a reduced rate of glucose absorption. ijpcbs.comijpcbs.com
Currently, there is a lack of direct research evaluating the α-amylase and α-glucosidase inhibitory potential of this compound specifically. However, studies on related structures indicate that the naphthol scaffold may possess this activity. For instance, a study on novel indole, 1,2,4-triazole (B32235) derivatives found that incorporating a 6-methoxy-2-naphthol (B1581671) aldehyde moiety resulted in good α-amylase and α-glucosidase inhibition. jksus.org This suggests that substituted naphthol derivatives have the potential to interact with these key digestive enzymes.
For context, the standard drug acarbose (B1664774) is a well-known inhibitor of these enzymes. The inhibitory potential of new compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
Table 1: Antidiabetic Enzyme Inhibition by a Naphthol-Containing Derivative This table presents data for a related naphthol derivative to indicate the potential of the general structure, as direct data for this compound is not available.
| Compound Class | Target Enzyme | Activity Noted | Source |
|---|---|---|---|
| 1,2,4-Triazole derivative with a 6-methoxy-2-naphthol aldehyde substituent | α-Amylase & α-Glucosidase | Demonstrated good enzyme inhibition potential. | jksus.org |
Enzyme Modulation and Receptor Binding Studies
The naphthalene nucleus is a versatile scaffold capable of interacting with a diverse range of biological targets, including enzymes and nuclear receptors. This interaction is often driven by the molecule's aromatic system and the specific placement of functional groups that can act as hydrogen bond donors or acceptors.
Receptor Binding: A prominent example of receptor modulation involves the estrogen receptor (ER). Derivatives of the isomeric 7-methylnaphthalen-2-ol (B1594998) have been identified as ligands for the human estrogen receptor alpha (ERα). rcsb.orgmdpi.com In silico molecular docking has shown that these compounds can interact with the ligand-binding domain of ERα. mdpi.com This activity highlights the potential for methylnaphthalenol isomers to serve as a basis for developing new selective estrogen receptor modulators (SERMs). mdpi.com
Enzyme Inhibition: The naphthalene structure is also a key feature in many potent enzyme inhibitors.
Cholinesterases: Various studies have identified naphthalene-containing compounds as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.govacs.orgtandfonline.com Structure-activity relationship studies have revealed that replacing a phenyl ring with a naphthalene ring can significantly enhance the inhibitory potential against BChE. acs.org Some naphthalene-based chalcones have shown potent AChE inhibition with IC₅₀ values in the nanomolar range, exceeding the potency of the reference drug donepezil. tandfonline.com
Cyclooxygenases (COX): As mentioned in the anti-inflammatory section, 1-naphthol derivatives can act as selective COX-2 inhibitors through hydrogen bonding at the enzyme's active site. nih.gov
These studies demonstrate that the core structure of this compound is well-suited for targeted interactions with various enzymes and receptors, making it and its derivatives attractive candidates for further investigation in drug discovery.
Comparative Biological Activity Profiles with Structurally Related Naphthols
The biological activity of methylnaphthalenols and their derivatives is highly dependent on the substitution pattern on the naphthalene ring. The position of the hydroxyl and methyl groups, as well as the presence of other substituents, dictates the compound's interaction with specific biological targets. Comparing the known activities of various structurally related naphthols provides insight into the potential therapeutic applications for this class of molecules.
2-Substituted-1-Naphthols: These compounds have been primarily investigated for their anti-inflammatory effects, showing selective inhibition of the COX-2 enzyme. nih.gov A specific derivative, 2-benzyl-1-naphthol, also acts as a potent 5-lipoxygenase inhibitor. nih.gov
7-Methylnaphthalen-2-ol Derivatives: This isomeric scaffold has been identified as a ligand for the Estrogen Receptor Alpha (ERα), indicating a potential role in hormonal therapies. rcsb.orgmdpi.com
Naphthalene-based Hybrids: Incorporating the naphthalene scaffold into larger molecules, such as chalcones, styryls, or triazoles, has yielded potent cholinesterase inhibitors (AChE/BChE). mdpi.comacs.orgtandfonline.com
6-Methoxy-2-Naphthol Derivatives: The presence of a methoxy group on the naphthalene ring has been associated with α-amylase and α-glucosidase inhibition, pointing towards antidiabetic applications. jksus.org
This diversity in biological targets highlights the versatility of the naphthol scaffold.
Table 2: Comparative Biological Activities of Structurally Related Naphthols
| Compound/Derivative Class | Primary Biological Activity | Specific Target/Mechanism | Source |
|---|---|---|---|
| 2-Substituted-1-Naphthols | Anti-inflammatory | Selective COX-2 Inhibition | nih.gov |
| 2-Benzyl-1-Naphthol (DuP 654) | Anti-inflammatory | 5-Lipoxygenase Inhibition | nih.gov |
| 7-Methylnaphthalen-2-ol Derivative | Receptor Modulation | Estrogen Receptor Alpha (ERα) Ligand | rcsb.orgmdpi.com |
| Naphthalene-based Chalcones/Styryls | Enzyme Inhibition | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibition | acs.orgtandfonline.com |
| 6-Methoxy-2-Naphthol Derivative | Antidiabetic Potential | α-Amylase & α-Glucosidase Inhibition | jksus.org |
Applications in Advanced Materials and Technologies
Precursor in Organic Synthesis of Specialty Chemicals
6-Methylnaphthalen-1-ol is a valuable intermediate in the multi-step synthesis of complex organic molecules and specialty chemicals. Its defined structure allows for precise chemical modifications, making it a key starting material for creating compounds with specific biological or material properties.
A notable example of its application is in the total synthesis of psymberin (B1248840), a potent antitumor agent originally isolated from a marine sponge. tdl.org In a documented synthetic route, this compound is used as a precursor in the creation of a key fragment of the psymberin molecule. tdl.org Specifically, it is reacted with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and 2,6-di-tert-butylpyridine (B51100) to form a silyl-protected intermediate, demonstrating its role in constructing complex, biologically active natural products. tdl.org
While direct oxidation of this compound is not widely documented, the oxidation of the related isomer, 2-methylnaphthalen-1-ol, is a well-established method for producing menadione (B1676200) (2-methyl-1,4-naphthoquinone), also known as Vitamin K3. nih.govbeilstein-journals.orgbeilstein-journals.org This process often uses oxidizing agents like hydrogen peroxide. nih.govbeilstein-journals.org The primary advantage of starting with a methylnaphthol isomer over methylnaphthalene is the avoidance of certain byproducts, such as the formation of 6-methyl-1,4-naphthoquinone (B15433) when starting from 2-methylnaphthalene (B46627). nih.govbeilstein-journals.org This highlights the importance of the specific isomer in directing the synthesis toward the desired specialty chemical.
Integration into Functional Materials
The electronic and structural characteristics of the this compound backbone make it and its derivatives candidates for integration into various functional materials.
Organic Electronics (e.g., Dye Solar Cells, Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))
This compound is listed by chemical suppliers as a material relevant for the fields of Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ambeed.comambeed.com Its inclusion in these material catalogs suggests its potential use as a building block or ligand for creating more complex molecules, such as host materials or sensitizers, used in these devices. However, specific research detailing its direct integration into and performance within finished OLED, DSSC, or OFET devices is not extensively available in the public literature.
Development of Sensors and Chemosensors
While there is no direct evidence of this compound itself being used as a chemosensor, the broader family of naphthalene-based Schiff bases are recognized for their sensing capabilities. These sensors are typically synthesized from a naphthaldehyde precursor (e.g., 2-hydroxy-1-naphthaldehyde) and an amine. For instance, a patent mentions the use of this compound in a list of compounds, some of which are color-changing indicators. superplasticizers.com
Non-linear Optical (NLO) Devices
The development of organic materials for non-linear optical (NLO) applications is a significant area of materials science. The efficacy of these materials often relies on having a conjugated π-electron system asymmetrically polarized by electron-donating and electron-accepting groups. Theoretical studies on naphthalene (B1677914) derivatives have shown that this class of molecules can possess large first static hyperpolarizabilities (a measure of NLO activity) when appropriately substituted. sakshichemsciences.com The structure of this compound, which contains a naphthalene core functionalized with both a hydroxyl (-OH) and a methyl (-CH₃) group—both considered electron-donating—provides a basis for its potential as a precursor for NLO materials. While not a classic donor-acceptor structure itself, it could be chemically modified to incorporate electron-accepting groups, thereby creating a molecule with potential for NLO applications.
Role in High-Performance Polymers and Construction Materials (Contextual to Naphthalene Derivatives)
In the broader context of naphthalene derivatives, these compounds play a crucial role in the formulation of high-performance polymers and construction materials.
One of the most significant applications is the use of Sulfonated Naphthalene Formaldehyde (SNF) condensates as high-range water reducers, or superplasticizers, in the construction industry. sakshichemsciences.comvinatiorganics.comconcrete-admix.com SNF is synthesized from naphthalene via sulfonation and subsequent condensation with formaldehyde. vinatiorganics.com Its primary function in a concrete mix is to adsorb onto cement particles, imparting a strong negative charge that causes electrostatic repulsion. sakshichemsciences.com This action disperses the cement particles, leading to several key benefits:
Improved Workability: It significantly increases the fluidity (slump) of concrete without adding more water, making it easier to place and consolidate. sakshichemsciences.comconcrete-admix.com
Increased Strength and Durability: By allowing for a lower water-to-cement ratio, SNF helps produce denser concrete with higher compressive strength and reduced permeability. vinatiorganics.comconcrete-admix.com
High-Performance Concrete: It is a critical component for creating high-strength and high-performance concrete used in demanding structural applications like bridges and precast elements. sakshichemsciences.comaidic.it
| Property Enhanced by SNF | Typical Improvement | Benefit in Construction |
| Water Reduction | Up to 25-30% sakshichemsciences.com | Higher final strength and durability |
| Workability | Excellent flow and placement | Easier handling and finishing |
| Compressive Strength | Significantly increased | Suitable for high-load structures |
| Permeability | Reduced | Better resistance to environmental factors |
Furthermore, naphthalene units are incorporated into the backbone of polyimides (PIs) to create high-performance polymers. These materials are sought after in aerospace and electronics for their exceptional thermal stability and mechanical strength. rsc.org Introducing a rigid naphthalene ring into the polymer structure has been shown to yield PIs with excellent thermal properties, including high glass transition temperatures (Tg) often exceeding 290°C and decomposition temperatures (Td) above 500°C. mdpi.comrsc.org Depending on the specific monomers used, these naphthalene-based PIs can also exhibit good solubility and high optical transparency. mdpi.com
| Polyimide Type | Key Feature | Resulting Property Improvement |
| Naphthalene-based PI | Rigid naphthalene side groups | High thermal stability (Tg > 290°C, Td > 510°C) mdpi.com |
| Naphthalene-based PI | Naphthalene in main chain | Improved mechanical and dielectric properties rsc.org |
| Naphthalene-based PI | Naphthalene in side chain | Enhanced thermal stability without sacrificing solubility |
Potential in Energy Applications (e.g., Organic Photovoltaic Materials, Energy Storage Systems)
The potential of this compound and related structures in energy applications is an emerging area of research, particularly in organic photovoltaics and energy storage systems.
In the field of organic photovoltaics (OPVs) , specifically polymer solar cells (PSCs), fine-tuning the morphology of the active layer is critical for enhancing performance. Research has demonstrated that simple, low-cost methylated naphthalene derivatives can act as highly effective additives. A study utilizing 1-methylnaphthalene (B46632) (1-MN) and 2-methylnaphthalene (2-MN) as additives in a PSC system resulted in a significant improvement in power conversion efficiency. The additives helped to optimize the active layer morphology, leading to increased charge mobility and reduced charge recombination. This work suggests that other methyl-substituted naphthalene derivatives, including this compound, could serve as low-cost, environmentally friendly additives to enhance the efficiency and stability of PSCs.
In the realm of energy storage , the naphthalene core is a key component in naphthalene diimide (NDI) based polymers. These materials are being investigated as high-performance electrodes for batteries. The NDI unit is redox-active, meaning it can reversibly accept and donate electrons, which is the fundamental process of charge storage. Polymers incorporating NDI have been shown to act as stable and reversible n-type (electron-accepting) materials in battery electrodes, demonstrating good capacity retention over many cycles. This research highlights the utility of the naphthalene chemical scaffold in developing next-generation energy storage systems.
Environmental Fate and Degradation Studies of 6 Methylnaphthalen 1 Ol
Biodegradation Pathways
The microbial breakdown of aromatic hydrocarbons is a key process in their removal from the environment. The introduction of a methyl group and a hydroxyl group on the naphthalene (B1677914) core influences its susceptibility to microbial attack.
Microbial Metabolism of Alkylated Naphthalenes
The biodegradation of alkylated naphthalenes, such as methylnaphthalenes, is a well-documented process primarily carried out by a diverse range of bacteria. These microorganisms utilize these compounds as a source of carbon and energy. The initial step in the aerobic degradation of naphthalene and its derivatives is typically the oxidation of one of the aromatic rings. nih.govfrontiersin.org This reaction is catalyzed by a multi-component enzyme system known as naphthalene dioxygenase (NDO). nih.govfrontiersin.org For methylnaphthalenes, the position of the methyl group can influence the initial site of oxidation. nih.gov Studies on 1-methylnaphthalene (B46632) have shown two primary metabolic routes: hydroxylation of the unsubstituted ring to form intermediates that enter the central carbon pathway, and hydroxylation of the methyl group in a detoxification pathway. nih.govfrontiersin.org Anaerobic degradation of methylnaphthalenes has also been observed, particularly under sulfate-reducing and methanogenic conditions, where the initial activation often involves the addition of a carboxyl group or fumarate (B1241708) to the methyl group. nih.govoup.com
Identification of Key Microorganisms and Enzymes Involved in Degradation
A variety of bacterial genera have been identified as being capable of degrading naphthalene and its alkylated derivatives. Pseudomonas species are frequently implicated in the degradation of these compounds. nih.govfrontiersin.org For instance, Pseudomonas putida has been extensively studied for its ability to metabolize naphthalene and methylnaphthalenes. nih.gov Other important genera include Sphingomonas, Rhodococcus, Mycobacterium, and various marine bacteria. mdpi.comnih.gov
The key enzymes initiating the aerobic degradation are ring-hydroxylating dioxygenases, with naphthalene dioxygenase (NDO) being the most well-characterized. nih.govfrontiersin.org These enzymes exhibit a broad substrate specificity, allowing them to act on a range of substituted naphthalenes. asm.org Following the initial dihydroxylation, a series of dehydrogenases, dioxygenases, and hydrolases are involved in the subsequent ring cleavage and processing of the metabolic intermediates. frontiersin.org
| Key Microorganism Genera in Alkylated Naphthalene Degradation | Key Enzymes in Aerobic Degradation |
| Pseudomonas | Naphthalene Dioxygenase (NDO) |
| Sphingomonas | cis-Naphthalene Dihydrodiol Dehydrogenase |
| Rhodococcus | 1,2-Dihydroxynaphthalene Dioxygenase |
| Mycobacterium | Salicylate Hydroxylase |
| Marinobacter | Catechol 2,3-Dioxygenase |
Characterization of Metabolic Intermediates and Catabolic Pathways
For 1-methylnaphthalene, aerobic degradation pathways can lead to the formation of 3- and 4-methylsalicylic acid. nih.gov In some cases, the methyl group can be oxidized to form 1-naphthoic acid as a detoxification product. nih.govfrontiersin.org The catabolic pathway for 2-methylnaphthalene (B46627) under methanogenic conditions has been shown to produce 2-naphthoic acid and 6-methyl-2-naphthoic acid. oup.com
For 6-Methylnaphthalen-1-ol, it is hypothesized that biodegradation would proceed via one of two likely pathways. The first would involve further hydroxylation of the aromatic ring, likely at a position ortho to the existing hydroxyl group, facilitated by a monooxygenase or dioxygenase. This would be followed by ring cleavage. A second possibility is the oxidation of the methyl group to a carboxylic acid, forming a hydroxylated naphthoic acid derivative, which could then undergo further degradation.
| Parent Compound | Metabolic Intermediate(s) | Degradation Condition |
| 1-Methylnaphthalene | 3-Methylsalicylic Acid, 4-Methylsalicylic Acid, 1-Naphthoic Acid | Aerobic |
| 2-Methylnaphthalene | 2-Naphthoic Acid | Methanogenic |
| 2,6-Dimethylnaphthalene | 6-Methyl-2-naphthoic acid | Methanogenic |
Abiotic Degradation Processes
Abiotic degradation mechanisms, including photolysis and chemical reactions in the environment, play a significant role in the transformation of aromatic compounds.
Photolysis and Photo-oxidation Pathways in Atmospheric and Aquatic Environments
Photolysis and photo-oxidation are expected to be important degradation pathways for this compound in both atmospheric and aquatic environments. In the atmosphere, volatile organic compounds like methylnaphthalenes react with hydroxyl radicals (•OH). While specific data for this compound is unavailable, the atmospheric half-lives for 1-methylnaphthalene and 2-methylnaphthalene due to reaction with hydroxyl radicals are estimated to be very short, on the order of hours. epa.gov The photolysis of nitronaphthalenes and methylnitronaphthalenes, which are atmospheric transformation products of naphthalenes, is also a rapid process. researchgate.net
In aquatic environments, the photolysis of naphthalene and its derivatives can occur, although the rates are dependent on water depth and the presence of photosensitizers. nrt.org The photo-oxidation of 1-methylnaphthalene in the presence of air has been shown to yield products such as 1-naphthaldehyde (B104281) and 1-naphthoic acid, indicating that oxidation of the methyl group is a key transformation pathway. nih.gov It is plausible that the photo-oxidation of this compound would lead to the formation of corresponding aldehydes and carboxylic acids, as well as further hydroxylated products.
| Compound | Degradation Process | Environment | Key Reactants | Potential Products |
| 1-Methylnaphthalene | Photo-oxidation | Atmosphere | •OH radicals | Nitronaphthalenes |
| 1-Methylnaphthalene | Photo-oxidation | Simulated Air | UV light, O₂ | 1-Naphthaldehyde, 1-Naphthoic Acid |
| Naphthalenes | Photolysis | Aquatic | Sunlight | Not specified |
Hydrolysis and Other Chemical Transformation Mechanisms
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, significant hydrolysis under typical environmental pH conditions (pH 5-9) is considered unlikely. The carbon-oxygen bond of the hydroxyl group attached to the aromatic ring and the carbon-carbon bonds of the naphthalene structure are generally stable to hydrolysis. google.com Similarly, the methyl group is not susceptible to hydrolysis. While some derivatives of naphthols, such as amidoalkyl naphthols, can undergo hydrolysis, this is typically under specific chemical conditions not generally found in the environment. mdpi.comresearchgate.net Therefore, hydrolysis is not expected to be a major degradation pathway for this compound.
Environmental Monitoring and Presence in Contaminated Sites (General Methylnaphthalene Context)
Methylnaphthalenes, along with naphthalene, are naturally present in fossil fuels like petroleum and coal. cdc.govcdc.gov Their release into the environment primarily stems from the combustion of organic materials such as fossil fuels and wood, as well as from industrial processes and spills. cdc.govhealth.state.mn.us The wood preservative industry (e.g., creosote), aluminum smelters, and hazardous waste disposal sites are significant anthropogenic sources of these compounds. tpsgc-pwgsc.gc.ca
Once released, methylnaphthalenes are distributed across air, water, and soil. cdc.gov They are expected to primarily volatilize into the air, where they are readily degraded by photolysis. cdc.govcdc.gov In water, soil, and sediment, biodegradation is a key removal process, although it can be slow. However, in areas with a history of contamination, adapted microorganisms can degrade these compounds more readily. cdc.govcdc.gov
Monitoring data from various national and regional programs indicate the widespread, low-level presence of methylnaphthalenes in the environment, with higher concentrations typically found near release sources.
Air Quality
In 2022, the average concentration of 1-methylnaphthalene and 2-methylnaphthalene in ambient outdoor air samples across the United States was reported to be 0.21 µg/m³ and 0.37 µg/m³, respectively. cdc.gov Another monitoring program in Norway detected mean annual concentrations of 1- and 2-methylnaphthalene at 0.06-0.07 ng/m³ at the Birkenes observatory in 2019, illustrating their presence even in areas subject to long-range atmospheric transport. miljodirektoratet.no
Water Quality
In U.S. surface waters, the average concentrations of 1-methylnaphthalene and 2-methylnaphthalene were both recorded at 0.03 µg/L in 2022. cdc.gov However, levels can be significantly higher in contaminated areas. For instance, in Minnesota, 2-methylnaphthalene has been detected in leachate from landfills at concentrations ranging from 0.8 to 400 parts per billion (ppb) and in groundwater near clean-up sites at 0.004 to 455 ppb. health.state.mn.us The highest groundwater concentrations were associated with former wood treatment facilities. health.state.mn.us
Soil and Sediment
The average concentrations of 1-methylnaphthalene and 2-methylnaphthalene in U.S. soil and sediment in 2022 were 1.22 µg/kg and 5.96 µg/kg, respectively. cdc.gov In general, levels in water, sediments, and soil tend to be low, often below 0.5 μg/L in water and under 300 μg/kg in sediments and soil. cdc.gov However, concentrations can be elevated in the immediate vicinity of point sources like chemical waste sites or nonpoint sources such as urban areas with high fuel combustion. cdc.gov Following an oil spill in the Mersey Estuary, sediment monitoring for 1-methylnaphthalene and 2-methylnaphthalene showed concentrations below the detection limit of <0.5 mg/kg in the sampled areas. epa.tas.gov.au
Contaminated Sites
Naphthalene and methylnaphthalenes have been identified in at least 682 of the 1,868 hazardous waste sites proposed for inclusion on the U.S. EPA National Priorities List (NPL). cdc.gov This highlights their significance as common contaminants at these locations. cdc.gov The presence of these compounds at such sites is a key driver for research into their environmental fate and potential for bioremediation. epa.govnih.gov
Interactive Data Table: Average Concentrations of Methylnaphthalenes in U.S. Environmental Media (2022)
| Compound | Environmental Medium | Average Concentration |
| 1-Methylnaphthalene | Surface Water | 0.03 µg/L |
| 2-Methylnaphthalene | Surface Water | 0.03 µg/L |
| 1-Methylnaphthalene | Soil/Sediment | 1.22 µg/kg |
| 2-Methylnaphthalene | Soil/Sediment | 5.96 µg/kg |
| 1-Methylnaphthalene | Ambient Air | 0.21 µg/m³ |
| 2-Methylnaphthalene | Ambient Air | 0.37 µg/m³ |
Interactive Data Table: 2-Methylnaphthalene Concentrations in Contaminated Minnesota Waters
| Location Type | Water Type | Concentration Range (ppb) |
| Landfills | Leachate | 0.8 - 400 |
| Hazardous Waste Sites | Groundwater | 0.004 - 455 |
Source: health.state.mn.us
Advanced Analytical Techniques for Characterization and Detection of 6 Methylnaphthalen 1 Ol
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable for separating 6-methylnaphthalen-1-ol from complex mixtures and assessing its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-performance liquid chromatography is a powerful tool for the quantitative analysis of this compound. When coupled with a suitable detector, such as a fluorescence or ultraviolet (UV) detector, HPLC allows for the sensitive and accurate determination of the compound's concentration in various matrices. For instance, a method combining solid-phase extraction (SPE) with HPLC has been developed for the analysis of naphthalene (B1677914) and its derivatives, including naphthols, in saline solutions. nih.gov This approach is particularly relevant for monitoring the compound in environmental or industrial process samples.
The choice of stationary phase and mobile phase is critical for achieving optimal separation. A common setup involves a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. The retention time of this compound under specific HPLC conditions is a key parameter for its identification and quantification.
Gas Chromatography (GC) for Volatile Component Separation
Gas chromatography is well-suited for the separation of volatile and semi-volatile compounds, making it an ideal technique for analyzing this compound and any volatile impurities. oiv.int In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.
For the analysis of this compound, a non-polar or semi-polar capillary column, such as one with a DB-5MS stationary phase, is often used. The temperature of the GC oven is typically programmed to increase during the analysis to ensure the efficient elution of compounds with different boiling points. nih.gov Flame ionization detection (FID) is a common detection method for quantifying hydrocarbons like this compound. researchgate.net
Hyphenated Techniques (e.g., GC-MS, LC-QTOF) for Trace Impurity Profiling
To achieve the highest level of sensitivity and specificity in impurity profiling, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques provide both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer, enabling confident identification of trace components.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for identifying and quantifying volatile and semi-volatile impurities in this compound. nih.gov The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique mass spectrum that serves as a "fingerprint" for identification. researchgate.net This technique is highly effective for detecting residual solvents, starting materials, and by-products from the synthesis process.
Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometry offers high-resolution and accurate mass capabilities, making it invaluable for the identification of non-volatile impurities, such as dimeric byproducts or other high-molecular-weight contaminants. celignis.com The QTOF analyzer provides precise mass measurements, often to within a few parts per million, which allows for the determination of the elemental composition of an unknown impurity. scispace.com This level of detail is crucial for elucidating the structures of unexpected contaminants.
| Technique | Primary Application | Typical Column/Stationary Phase | Common Detector | Types of Analytes Detected |
|---|---|---|---|---|
| HPLC | Quantitative Analysis, Purity Assessment | C18 Reverse-Phase | Fluorescence, UV | This compound, Non-volatile impurities |
| GC | Volatile Component Separation, Purity Assessment | DB-5MS (non-polar) | FID | This compound, Volatile impurities, Residual solvents |
| GC-MS | Trace Impurity Profiling and Identification | DB-5MS or similar | Mass Spectrometer | Volatile and semi-volatile impurities, By-products |
| LC-QTOF | Trace Impurity Profiling and Identification | C18 Reverse-Phase | Quadrupole Time-of-Flight Mass Spectrometer | Non-volatile impurities, High-molecular-weight contaminants |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. This method provides the percentage by mass of each element present in the compound, primarily carbon, hydrogen, and oxygen. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₁H₁₀O). nih.gov A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage by Mass (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 11 | 132.121 | 83.51 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.37 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 10.12 |
| Total | 158.200 | 100.00 |
Electroanalytical Techniques (e.g., Cyclic Voltammetry) for Redox Properties
Cyclic voltammetry (CV) is an electroanalytical technique that provides insights into the redox properties of this compound. als-japan.com By applying a varying potential to an electrode immersed in a solution containing the compound, a voltammogram is generated that shows the potential at which oxidation and reduction reactions occur. researchgate.netresearchgate.net This information is valuable for understanding the compound's electrochemical stability and its potential to participate in electron transfer reactions. The shape of the CV curve can also indicate the reversibility of the redox processes. als-japan.com
Methodologies for Detection of Trace Impurities in Synthesized this compound
The detection of trace impurities in synthesized this compound is of paramount importance as these impurities can originate from starting materials, side reactions, or degradation products. researchgate.net A comprehensive approach combining several analytical techniques is often necessary for a thorough impurity profile.
Methodologies for trace impurity detection typically involve:
High-Resolution GC-MS: To identify and quantify volatile and semi-volatile impurities with a high degree of confidence. nih.gov
High-Resolution LC-MS (e.g., LC-QTOF): To detect non-volatile impurities and those present at very low concentrations.
Purge-and-Trap GC-MS: A specialized technique for concentrating and analyzing highly volatile organic compounds that may be present as trace impurities. epa.govresearchgate.net
Headspace GC-MS: This method is used to analyze volatile compounds in the vapor phase above a sample, which is particularly useful for identifying residual solvents. nih.gov
The selection of the appropriate analytical method depends on the expected nature of the impurities. researchgate.net For instance, if the synthesis involves the use of specific solvents, a targeted GC-MS method can be developed to detect their presence at trace levels. If unexpected by-products are suspected, a broader screening approach using high-resolution mass spectrometry would be more appropriate. researchgate.net
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies for Regioselective Control in Substituted Naphthol Synthesis
The precise control of substituent placement on the naphthalene (B1677914) core is a significant challenge in organic synthesis. Traditional electrophilic aromatic substitution reactions often yield a mixture of isomers, making it difficult to selectively synthesize compounds like 6-Methylnaphthalen-1-ol. researchgate.net Future research will likely focus on developing novel synthetic methodologies that offer high regioselectivity.
Key areas of exploration include:
Directed Metalation: The use of directing groups to guide metalation to a specific position on the naphthalene ring, followed by reaction with an electrophile, is a promising strategy. Research into new directing groups and reaction conditions could improve the efficiency and selectivity of this approach.
C-H Functionalization: The direct functionalization of C-H bonds is an increasingly important area of synthetic chemistry. Developing methods for the regioselective C-H methylation of 1-naphthol (B170400) at the 6-position would represent a significant advancement in efficiency and atom economy. researchgate.net
Enzymatic Synthesis: Biocatalysis offers the potential for highly selective transformations under mild conditions. Investigating enzymes that can regioselectively methylate naphthol substrates could provide a green and efficient route to this compound.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Directed Metalation | High regioselectivity, versatile. | Requires specific directing groups, may involve harsh reagents. |
| Cross-Coupling Reactions | Good functional group tolerance, established methodology. hud.ac.uk | Catalyst cost and sensitivity, potential for side reactions. |
| C-H Functionalization | High atom economy, direct approach. researchgate.net | Control of regioselectivity, catalyst development. |
Exploration of Undiscovered Chemical Transformations and Derivatization Pathways for this compound
The functional groups of this compound—the hydroxyl group and the methyl-substituted aromatic ring—provide multiple sites for chemical modification. Future research should explore novel transformations and derivatization pathways to expand the chemical space accessible from this starting material.
Promising areas of investigation include:
Oxidation Reactions: Selective oxidation of the methyl group or the aromatic ring could lead to a variety of new compounds, such as aldehydes, carboxylic acids, and quinones, which are valuable synthetic intermediates.
Coupling Reactions: Derivatization of the hydroxyl group to a triflate or other leaving group would enable a range of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at the 1-position.
Polymerization: The naphthol moiety can be incorporated into polymer backbones, potentially leading to materials with interesting thermal and optical properties. Research into the polymerization of this compound and its derivatives could open up new applications in materials science. google.com
Photochemical Reactions: The naphthalene core is photoactive, and exploring the photochemical reactivity of this compound could uncover novel transformations and cycloaddition reactions.
In-depth Mechanistic Elucidation of Biological Activities and Target Identification
While some biological activities of naphthol derivatives have been reported, a detailed understanding of the mechanisms of action of this compound is largely unexplored. researchgate.net Future research should focus on elucidating the specific molecular targets and pathways through which this compound exerts its biological effects.
Key research directions include:
Antimicrobial and Antifungal Activity: Systematic screening against a broad panel of bacteria and fungi, followed by mechanistic studies to identify the cellular targets. This could involve investigating effects on cell membrane integrity, enzyme inhibition, or nucleic acid interactions.
Anticancer Properties: Evaluation of the cytotoxic effects of this compound on various cancer cell lines. Subsequent studies should aim to identify the specific signaling pathways involved, such as apoptosis, cell cycle arrest, or inhibition of angiogenesis.
Enzyme Inhibition: Screening against a wide range of enzymes to identify potential inhibitory activities. For example, its structural similarity to other phenolic compounds suggests it could be an inhibitor of enzymes like tyrosinase or various oxidoreductases.
Receptor Binding Assays: Investigating the binding affinity of this compound to various cellular receptors to identify potential pharmacological targets.
Rational Design and Synthesis of this compound Analogs with Tailored Properties
Building on a deeper understanding of its structure-activity relationships, future work can focus on the rational design and synthesis of this compound analogs with enhanced or novel properties. By systematically modifying the structure, it is possible to fine-tune the compound's biological activity, solubility, and other physicochemical characteristics.
Approaches for analog design include:
Modifying the Naphthalene Core: Introducing additional substituents, such as halogens, nitro groups, or amino groups, to the aromatic rings to modulate the electronic properties and steric profile of the molecule.
Altering the Alkyl Substituent: Varying the length and branching of the alkyl chain at the 6-position to probe the impact on biological activity.
Derivatizing the Hydroxyl Group: Converting the hydroxyl group into ethers, esters, or other functional groups to alter solubility and bioavailability.
Bioisosteric Replacement: Replacing the naphthalene core with other bicyclic aromatic systems to explore the importance of the specific ring system for biological activity.
| Analog Design Strategy | Potential Outcome |
| Core Modification | Enhanced biological potency, altered selectivity. |
| Alkyl Chain Variation | Improved lipophilicity, fine-tuning of steric interactions. |
| Hydroxyl Derivatization | Increased bioavailability, prodrug development. |
| Bioisosteric Replacement | Novel scaffolds with similar biological profiles. |
Advanced Computational Modeling for Precise Structure-Activity Relationship Prediction
Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery and materials design process. Applying these methods to this compound and its analogs can provide valuable insights into their properties and interactions at the molecular level.
Future computational studies could include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of this compound analogs with their observed biological activities. This can help in predicting the activity of new, unsynthesized compounds.
Molecular Docking: Simulating the binding of this compound and its derivatives to the active sites of potential biological targets, such as enzymes and receptors. This can provide insights into the binding modes and key interactions responsible for biological activity. researchgate.net
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of this compound and its analogs in different environments, such as in solution or bound to a protein. This can provide a more realistic picture of their interactions.
Density Functional Theory (DFT) Calculations: Using DFT to calculate the electronic properties, such as molecular orbital energies and electrostatic potential, of this compound and its derivatives. This information can be used to understand their reactivity and interactions. acs.org
Strategies for Sustainable Production and Environmental Remediation of Methylated Naphthols
As with any chemical compound, the development of sustainable production methods and strategies for environmental remediation are crucial considerations. Future research in this area will be essential for the responsible application of this compound and related compounds.
Key areas for investigation include:
Green Synthesis Routes: Developing synthetic methods that utilize renewable starting materials, employ environmentally benign solvents and reagents, and minimize waste generation. nih.gov This could involve exploring biocatalytic or photocatalytic approaches.
Biodegradation Pathways: Investigating the microbial degradation of this compound to understand its environmental fate. Identifying microorganisms and enzymes capable of breaking down this compound is essential for developing bioremediation strategies. nih.govresearchgate.net
Adsorption and Removal from Water: Studying the adsorption of methylated naphthols onto various materials, such as activated carbon, clays, or novel nanomaterials, to develop effective methods for their removal from contaminated water. rug.nl
Advanced Oxidation Processes: Exploring the use of advanced oxidation processes, such as ozonation or Fenton-like reactions, for the degradation of this compound in wastewater. mdpi.com
Identification of Emerging Applications in Niche Scientific and Industrial Fields for this compound
Beyond its potential in pharmaceuticals and materials science, this compound may have applications in a variety of other niche areas. Exploratory research to identify these emerging applications could lead to new and valuable uses for this compound.
Potential niche applications include:
Fluorescent Probes: The naphthalene scaffold is known for its fluorescent properties. Modifications to the this compound structure could lead to the development of novel fluorescent probes for sensing and imaging applications.
Organic Electronics: Naphthalene derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The specific substitution pattern of this compound could impart unique electronic properties suitable for these applications.
Corrosion Inhibitors: Aromatic compounds containing heteroatoms can act as effective corrosion inhibitors. Investigating the ability of this compound and its derivatives to protect metal surfaces from corrosion could be a fruitful area of research.
Agrochemicals: The biological activity of this compound suggests it could be a starting point for the development of new herbicides, insecticides, or fungicides.
Q & A
Q. What are the key safety protocols for handling 6-Methylnaphthalen-1-ol in laboratory settings?
- Methodological Answer : Laboratory handling requires full personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation exposure (H332 hazard) . Waste disposal must adhere to hazardous waste regulations, with segregation into approved containers for incineration or specialized treatment to mitigate chronic aquatic toxicity (H413) . Regular risk assessments should address skin contact (H312) and ingestion (H302) risks.
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and methyl/hydroxyl group positions . High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) assesses purity, while mass spectrometry (MS) validates molecular weight (e.g., m/z = 158.1 g/mol). Cross-reference with published spectral libraries (e.g., PubChem, NIST) to resolve ambiguities .
Q. How should researchers design a synthesis protocol for this compound?
- Methodological Answer : Start with naphthalen-1-ol derivatives and employ Friedel-Crafts alkylation for methyl group introduction at the 6-position. Optimize reaction conditions (e.g., AlCl₃ catalyst, toluene solvent) to minimize byproducts . Protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent oxidation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate intermediates using thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can conflicting spectral data from NMR and MS be reconciled when characterizing this compound derivatives?
- Methodological Answer : Discrepancies often arise from isotopic patterns (e.g., chlorine/bromine adducts in MS) or solvent residues in NMR. Use high-resolution MS (HRMS) to distinguish isotopic clusters and deuterated solvents (e.g., CDCl₃) for NMR. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve coupling interactions . Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies address discrepancies in reported biological activity data for this compound in antimicrobial assays?
- Methodological Answer : Contradictions may stem from variations in bacterial strains, solvent carriers (e.g., DMSO vs. ethanol), or assay protocols (e.g., broth microdilution vs. disc diffusion). Standardize testing using CLSI/MIC guidelines, include positive controls (e.g., ampicillin), and validate solubility via dynamic light scattering (DLS). Meta-analyses of published data should account for these variables .
Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer : The methyl group at position 6 exerts steric hindrance, directing electrophiles (e.g., nitration, sulfonation) to the less hindered 4-position. Electron-donating hydroxyl groups activate the ring but compete with methyl’s inductive effects. Computational modeling (DFT or molecular docking) predicts preferential sites, validated experimentally via kinetic studies under controlled conditions (e.g., HNO₃/H₂SO₄ nitration) .
Q. Can computational methods predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or GROMACS model degradation pathways (e.g., oxidation at hydroxyl group). Parameters include pKa (estimated ~9.5 for phenolic OH) and thermal stability (TGA/DSC analysis). Compare with experimental data from accelerated stability studies (ICH Q1A guidelines) to refine predictive algorithms .
Notes
- Avoid extrapolating toxicity data directly from structurally similar compounds (e.g., 1-(6-Methoxy-2-naphthyl)ethanol ); validate via in vitro assays.
- For synthesis, prioritize peer-reviewed protocols over commercial databases to ensure reproducibility .
- Environmental impact assessments should follow OECD Guidelines 301/302 for biodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
